molecular formula C15H23N3O2S B4995254 1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

Cat. No.: B4995254
M. Wt: 309.4 g/mol
InChI Key: PYUCOOYHJVIWCH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2-methoxyaniline with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The thiourea group is known to form strong hydrogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(3-morpholin-4-ylpropyl)thiourea
  • 1-(2-Chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea
  • 1-(2-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea

Uniqueness

1-(2-Methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of the methoxy group on the aromatic ring, which can influence its electronic properties and reactivity. The morpholine ring provides additional sites for hydrogen bonding and can enhance the compound’s solubility in water.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-19-14-6-3-2-5-13(14)17-15(21)16-7-4-8-18-9-11-20-12-10-18/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUCOOYHJVIWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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